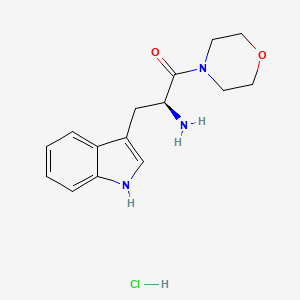
(2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride is a synthetic compound that features an indole ring, an amino group, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, morpholine, and appropriate amino acid derivatives.
Formation of the Indole Derivative: The indole ring is functionalized to introduce the desired substituents at specific positions.
Coupling Reaction: The functionalized indole is then coupled with the amino acid derivative under suitable conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The amino and morpholine groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of indole derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The amino and morpholine groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-(1H-indol-3-yl)propan-1-one: Lacks the morpholine ring, which may affect its biological activity.
(2S)-2-amino-3-(1H-indol-3-yl)-1-(piperidin-4-yl)propan-1-one: Contains a piperidine ring instead of a morpholine ring, which can lead to different interactions and properties.
Uniqueness
The presence of the morpholine ring in (2S)-2-amino-3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one hydrochloride distinguishes it from other similar compounds. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a unique compound for various applications.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-1-morpholin-4-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c16-13(15(19)18-5-7-20-8-6-18)9-11-10-17-14-4-2-1-3-12(11)14;/h1-4,10,13,17H,5-9,16H2;1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMVAZIHPXLYJN-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B2726999.png)
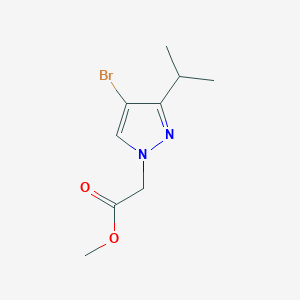
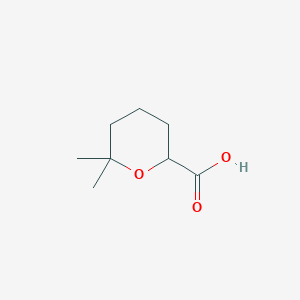
![7-fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B2727002.png)

![(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2727007.png)
![N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727009.png)
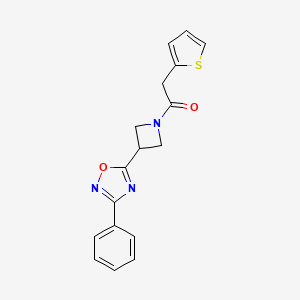

![[2-(4-chloro-3-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2727017.png)
![4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2727018.png)
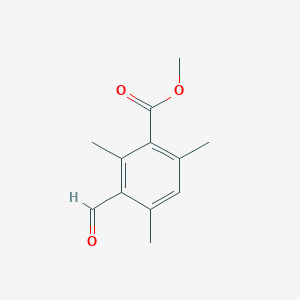
![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2727021.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol](/img/structure/B2727022.png)
